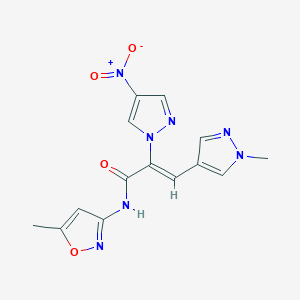
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as "GSK-3 inhibitor" due to its ability to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
科学研究应用
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied for its potential applications in the field of medicine. One of the most promising applications is its use as a this compound inhibitor. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of this compound has been implicated in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has been shown to inhibit this compound activity in various cell lines and animal models, making it a potential therapeutic agent for these diseases.
作用机制
The mechanism of action of N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves the inhibition of this compound activity. This compound is a key regulator of various signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to regulate various other signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which has been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to regulate various other signaling pathways such as the PI3K/Akt pathway, which plays a crucial role in cell survival and apoptosis.
实验室实验的优点和局限性
N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has several advantages as a research tool. It has been extensively studied for its potential applications in the field of medicine and has been shown to have promising results in various cell lines and animal models. Additionally, the synthesis of this compound is relatively straightforward, and the purity of the final product can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects in various cell lines, and its potential toxicity needs to be carefully evaluated before its use in animal models. Additionally, the specificity of this compound needs to be carefully evaluated, as it may inhibit other kinases in addition to this compound.
未来方向
There are several future directions for the research on N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One of the most promising directions is its use as a potential therapeutic agent for various diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, the specificity of this compound needs to be carefully evaluated, and more studies are needed to determine its potential toxicity and side effects. Finally, the development of more potent and specific this compound inhibitors based on the structure of this compound is an area of active research.
合成方法
The synthesis of N~1~-cyclooctyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 2-chloro-N-(cyclooctyl)acetamide with sodium methoxide to yield N-(cyclooctyl)-2-methoxyacetamide. This intermediate is then reacted with phenylglycine and methylsulfonyl chloride in the presence of triethylamine to yield this compound. The purity of the final product is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
N-cyclooctyl-2-(N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-23(21,22)19(16-12-8-5-9-13-16)14-17(20)18-15-10-6-3-2-4-7-11-15/h5,8-9,12-13,15H,2-4,6-7,10-11,14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTHEMXVODENCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5419974.png)
![1-({1-[(6-piperidin-1-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5419978.png)
![{1-[2-(allyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5419982.png)
![ethyl 5-(2-furyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5419989.png)
![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5419994.png)
![N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5420004.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5420006.png)
![2,2-dimethyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5420013.png)

![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![2-{2-[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5420032.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5420039.png)
